molecular formula C8H18O2 B1581808 1,3-Propanediol, 2-methyl-2-(1-methylpropyl)- CAS No. 813-60-5

1,3-Propanediol, 2-methyl-2-(1-methylpropyl)-

Cat. No. B1581808
CAS RN: 813-60-5
M. Wt: 146.23 g/mol
InChI Key: MSRXHJALEMAKGB-UHFFFAOYSA-N
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Description

“1,3-Propanediol, 2-methyl-2-(1-methylpropyl)-”, also known as 2-Methyl-2-propyl-1,3-propanediol (MPP), is a simple alkyl diol . It is a biodegradable, colorless glycol with a low molecular weight . It has sedative, anticonvulsant, and muscle relaxant effects . It is both a synthetic precursor to, and an active metabolite of the tranquilizers meprobamate and carisoprodol, as well as other derivatives .


Molecular Structure Analysis

The molecular structure of MPP is represented by the formula C7H16O2 . It has a molar mass of 132.203 g/mol . The SMILES string representation is CCCC©(CO)CO .


Chemical Reactions Analysis

While specific chemical reactions involving MPP are not available, it’s known that it is used in the preparation of solid polymer electrolytes for lithium metal batteries . It is also used to obtain methyl methacrylate (a precursor for polymethyl methacrylate glass) via a partial oxidation process .


Physical And Chemical Properties Analysis

MPP is a liquid at room temperature . It has a boiling point of 123-125 °C/20 mmHg and a melting point of -91 °C . The density is 1.015 g/mL at 25 °C . Its refractive index is n20/D 1.445 .

Scientific Research Applications

Polymer Production

1,3-Propanediol is primarily used in the production of polymers, specifically polypropylene terephthalate. This thermoplastic is utilized extensively in the textile and automobile industries. The interest in its production has surged with the rise of biodiesel, as it can be produced via the bio-conversion of glycerol, a byproduct of biodiesel refineries. This conversion process is environmentally friendly and economically attractive as it replaces fossil fuels with renewable resources (Silva, Contiero, Neto, & Lima, 2014).

Biotechnological Applications

1,3-Propanediol has significant applications as a monomer in the production of polyesters, polyethers, and polyurethanes. It's also used in the manufacturing of biodegradable plastics, films, solvents, adhesives, detergents, cosmetics, and medicines. Advances in microbial production methods, such as the use of genetically modified strains, have enhanced its production efficiency and scope (Kaur, Srivastava, & Chand, 2012).

Downstream Processing

The separation of 1,3-Propanediol from fermentation broth is a critical aspect of its production. Methods like evaporation, distillation, membrane filtration, and ion exchange chromatography have been studied. However, these methods have limitations in terms of yield, purity, and energy consumption. Future improvements in these areas are necessary (Xiu & Zeng, 2008).

Specialized Industrial Applications

2-Methyl-1,3-Propanediol, a variant of 1,3-Propanediol, shows unique applications in industries producing unsaturated polyester resin, alkyd resin, polyurethane resin, coatings, plasticizers, adhesives, and personal care products. Its superior properties include resistance to crystallization, higher tensile and flexural strengths, and higher compatibility with monomers (Hui-ping, 2005).

Genetic Engineering for Production Efficiency

Research has focused on genetically engineered strains for the efficient biosynthesis of 1,3-Propanediol. These strains, developed through techniques like mutagenesis and genetic engineering, have shown higher yield and overcome production barriers faced by natural microorganisms (Yang et al., 2018).

Alternative Production Methods

Studies have explored alternative methods for 1,3-Propanediol production, such as the catalytic hydrogenation of syngas-derived dimethyl malonate. This method could provide a more cost-effective and environmentally friendly alternative to traditional chemical synthesis (Zheng, Zhu, Li, & Ji, 2017).

Future Directions

MPP is widely used in polymer and coating applications . It is also used in the preparation of solid polymer electrolytes for lithium metal batteries , indicating its potential in the field of energy storage. As a biodegradable compound, it may also have future applications in the development of environmentally friendly materials .

properties

IUPAC Name

2-butan-2-yl-2-methylpropane-1,3-diol
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InChI

InChI=1S/C8H18O2/c1-4-7(2)8(3,5-9)6-10/h7,9-10H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRXHJALEMAKGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30883585
Record name 1,3-Propanediol, 2-methyl-2-(1-methylpropyl)-
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Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1,3-Propanediol, 2-methyl-2-(1-methylpropyl)-

CAS RN

813-60-5
Record name 2-Methyl-2-(1-methylpropyl)-1,3-propanediol
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Record name 1,3-Propanediol, 2-methyl-2-(1-methylpropyl)-
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Record name 1, 2-sec-butyl-2-methyl-
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Record name 1,3-Propanediol, 2-methyl-2-(1-methylpropyl)-
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Record name 1,3-Propanediol, 2-methyl-2-(1-methylpropyl)-
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Record name 2-methyl-2-(1-methylpropyl)propane-1,3-diol
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Synthesis routes and methods I

Procedure details

An aqueous NaOH solution (30%, 420 g) was added at room temperature into a stirred mixture of 2,3-dimethyl pentanal (325 g, prepared as above in EXAMPLE II) and aqueous formaldehyde solution (CH2O) (30%, 722 g) while the reaction temperature was allowed to rise up to about 80° C. due to the exothermic reaction. After the addition was completed, the reaction mixture was cooled to about 40° C. The organic phases was separated and fractionally distilled to afford 2-sec-butyl-2-methyl-propane-1,3-diol (277 g). 2-sec-Butyl-2-methyl-propane-1,3-diol was reacted with 2,4-dimethyl-cyclohex-3-enecarbaldehyde to afford 5-sec-butyl-2-(2,4-dimethyl-cyclohex-3-enyl)-5-methyl-[1,3]dioxane according to previous disclosure (See, for example, U.S. Pat. No. 6,444,637).
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Synthesis routes and methods II

Procedure details

50 g. of 2,3-dimethyl-pent-4en-aldehyde is added to 100 ml. of 37% formaldehyde in a 250 ml. round bottom flask. 70 g. of a 50% w/w solution of sodium hydroxide is dripped into the mixture with stirring and the temperature maintained at 35°-40° C. with an ice bath. When the addition is complete the mixture is stirred one-half hour at room temperature and the two layers separated. The aqueous layer is extracted with 75 ml. ethyl acetate and the extract combined with the organic layer. The organic layer is washed twice with 100 ml. of water. The organic layer is placed in a Parr hydrogenation bottle and diluted to 150 ml. with methanol. 1 g. wet Raney Nickle catalyst is added and the mixture reduced at 50 p.s.i. until no more hydrogen is absorbed. The catalyst is removed by filtration and the filtrate concentrated and distilled. A yield of 45.4 g. of 2-methyl-2(sec butyl)-1,3-propanediol BP 139°-140° C. at 10 mm. pressure and refractive index ND22 =1.4610 is obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Solanki, A Singh, H Sood - … on New Horizons in Green Chemistry …, 2018 - papers.ssrn.com
Stevia rebudiana, commonly known as stevia, is an economically important sweetening medicinal herb species from the family Asteraceae. Micropropagation of Stevia is needed for …
Number of citations: 4 papers.ssrn.com
MM Hamed, MA Abd El-Mobdy, MT Kamel… - Pharmacology …, 2019 - researchgate.net
Identifying ornamental plants as new natural anticancer sources is always of great effective for the ornamental and horticultural industries. The investigator for Senecio vulgaris were …
Number of citations: 24 www.researchgate.net
A Singh, H Sood - 2019 - ir.juit.ac.in
Stevia rebaudiana being a natural sweetener, being utilized worldwide in food entities like green teas, syrups, ready to eat meals, etc. The traditional sugar we use in our daily lives can …
Number of citations: 2 www.ir.juit.ac.in

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